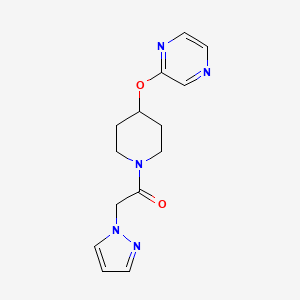
3,3-Difluoro-1,5-diazocan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1,5-diazocan-2-one is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is a diazo compound, which means it contains a nitrogen-nitrogen double bond. The presence of the difluoro group in the molecule makes it highly reactive and enables it to undergo a range of chemical reactions.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1,5-diazocan-2-one involves the formation of a highly reactive carbene intermediate. This carbene intermediate can undergo a range of reactions, including insertion into C-H bonds, cyclopropanation, and ylide formation. The highly reactive nature of the carbene intermediate makes it a useful reagent in a range of organic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,3-Difluoro-1,5-diazocan-2-one. However, studies have shown that this compound can react with proteins and nucleic acids, potentially leading to changes in their structure and function. The highly reactive nature of the carbene intermediate formed by this compound may also lead to the formation of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,3-Difluoro-1,5-diazocan-2-one in lab experiments include its high reactivity, which makes it a useful reagent in a range of organic reactions. Additionally, its unique properties make it a useful precursor for the synthesis of other compounds. However, the highly reactive nature of this compound can also be a limitation, as it can lead to unwanted side reactions and potential safety hazards.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Difluoro-1,5-diazocan-2-one. One area of interest is the development of new synthetic methods for the production of this compound. Additionally, there is potential for the development of new applications for this compound in the fields of medicinal chemistry and materials science. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health.
Synthesemethoden
The synthesis of 3,3-Difluoro-1,5-diazocan-2-one involves the reaction of difluoroacetic acid with hydrazine hydrate in the presence of a catalyst. The reaction takes place at high temperatures and produces a yellow crystalline compound that is highly pure.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1,5-diazocan-2-one has been extensively studied for its potential applications in chemical synthesis, as a reagent in organic reactions, and as a precursor for the synthesis of other compounds. It has been used in the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry. Additionally, this compound has been used as a photoaffinity label for the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
3,3-difluoro-1,5-diazocan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)4-9-2-1-3-10-5(6)11/h9H,1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYCRFFLXLXBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C(=O)NC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1,5-diazocan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)

![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)


![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)


![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)